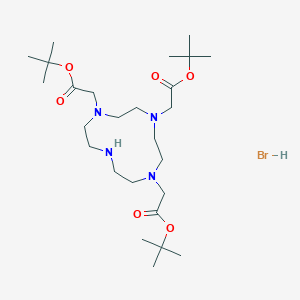

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide

概要

説明

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is a complex organic compound with significant applications in various scientific fields. It is known for its role as a chelating agent, particularly in the preparation of gadolinium complexes used in magnetic resonance imaging (MRI) as contrast agents .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide typically involves the reaction of 1,4,7,10-tetraazacyclododecane with tert-butyl bromoacetate under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, often in the presence of a base like potassium carbonate to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .

化学反応の分析

Types of Reactions

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butyl groups are replaced by other functional groups.

Complexation Reactions: It forms stable complexes with metal ions, particularly lanthanides like gadolinium.

Common Reagents and Conditions

Common reagents used in these reactions include:

Bases: Potassium carbonate, sodium hydroxide.

Solvents: Acetonitrile, dichloromethane.

Metal Salts: Gadolinium chloride for complexation reactions.

Major Products

The major products formed from these reactions include gadolinium complexes, which are crucial for MRI applications. These complexes exhibit high stability and are effective as contrast agents .

科学的研究の応用

Medical Imaging Applications

One of the most prominent applications of tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7,10-triacetate hydrobromide is in the field of magnetic resonance imaging (MRI). Its ability to chelate gadolinium ions makes it a valuable contrast agent.

Gadolinium Complexes

The compound can be functionalized to create gadolinium complexes that serve as MRI contrast agents. These complexes exhibit enhanced relaxivity properties:

- Relaxivity (r1) : Indicates the efficiency of the contrast agent in enhancing the MRI signal.

- Transmetalation Kinetics : Studies have shown that the stability of these gadolinium complexes can be affected by competing ions in biological systems .

Table 1: Relaxivity Values of Gadolinium Complexes

| Compound | r1 (mM^-1s^-1) | r2 (mM^-1s^-1) |

|---|---|---|

| Gd-DOTA | 5.0 | 6.0 |

| Gd-galangin | 6.5 | 7.0 |

| Gd-DTPA | 4.0 | 5.5 |

Biochemical Research

The compound is also utilized in biochemical research for its ability to form stable complexes with metal ions, which can be used in various assays and studies involving metal ion interactions.

Cell Culture Studies

In vitro studies have demonstrated that DOTA conjugates can be used to track cellular processes and interactions involving metal ions. For instance:

- Cell Viability Assays : Research has shown that cells treated with gadolinium-DOTA complexes exhibit varying degrees of viability based on concentration .

Biodistribution Studies

Biodistribution studies using animal models have highlighted how these complexes distribute within biological systems. The pharmacokinetics of these compounds are crucial for understanding their behavior in vivo.

Therapeutic Applications

Beyond imaging, there are emerging therapeutic applications for tri-tert-butyl 1,4,7,10-tetraazacyclododecane derivatives:

Drug Delivery Systems

The ability to conjugate DOTA with various therapeutic agents allows for targeted drug delivery systems. This is particularly relevant in cancer therapy where targeted delivery can improve treatment efficacy while minimizing side effects.

Anti-inflammatory Research

Recent studies have investigated the anti-inflammatory properties of gadolinium-DOTA conjugates in animal models of inflammation . These studies suggest potential therapeutic roles in managing inflammatory diseases.

Case Study 1: MRI Contrast Efficacy

A study conducted on the efficacy of gadolinium-DOTA complexes demonstrated superior imaging capabilities compared to traditional contrast agents like Gd-DTPA. The enhanced relaxivity allowed for clearer imaging of inflamed tissues in animal models.

Case Study 2: In Vivo Tracking

Research utilizing DOTA-conjugated drugs showed promising results in tracking drug distribution and metabolism in real-time using advanced imaging techniques.

作用機序

The compound exerts its effects primarily through its ability to form stable complexes with metal ions. The nitrogen atoms in the tetraazacyclododecane ring coordinate with the metal ion, while the acetate groups provide additional stability. This chelation process is crucial for its function as an MRI contrast agent, where it enhances the visibility of internal body structures by altering the magnetic properties of nearby water molecules .

類似化合物との比較

Similar Compounds

1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA): Another chelating agent used in similar applications.

1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane: A related compound with similar chelating properties.

Uniqueness

Tri-tert-butyl 1,4,7,10-Tetraazacyclododecane-1,4,7-triacetate Hydrobromide is unique due to its specific structure, which provides enhanced stability and selectivity in metal ion complexation. This makes it particularly effective in applications requiring high stability, such as MRI contrast agents .

生物活性

Tri-tert-butyl 1,4,7,10-tetraazacyclododecane-1,4,7-triacetate hydrobromide (often referred to as DOTA-tri-tBu ) is a chelating agent that has garnered attention in various biological applications, particularly in the field of medical imaging and drug delivery. This article delves into the compound's biological activity, highlighting its potential therapeutic uses and the underlying mechanisms.

- Molecular Formula : CHBrNO

- Molecular Weight : 594.30 g/mol

- CAS Number : 149353-23-1

- Purity : Typically >95% .

DOTA-tri-tBu acts primarily as a chelator for metal ions such as gadolinium (Gd), which is widely used in magnetic resonance imaging (MRI). The complexation of Gd with DOTA enhances the contrast in MRI scans due to the paramagnetic properties of Gd ions. The biological activity of DOTA-tri-tBu can be summarized as follows:

- Metal Ion Chelation : The tetraazacyclododecane framework allows for stable chelation of Gd ions, which increases relaxivity and improves imaging quality.

- Targeted Drug Delivery : The compound can be functionalized to target specific tissues or cells, allowing for localized therapy and minimizing systemic side effects.

- Anti-inflammatory Properties : Research indicates that DOTA complexes may exhibit anti-inflammatory effects by modulating reactive oxygen species (ROS) and nitric oxide (NO) production in inflammatory conditions .

In Vitro Studies

In vitro studies have demonstrated that DOTA-tri-tBu exhibits significant cytotoxicity against various cancer cell lines. For instance:

- Cell Viability Assays : A study showed that treatment with DOTA-conjugated gadolinium complexes reduced cell viability in a dose-dependent manner across different cancer cell lines .

- Reactive Oxygen Species Scavenging : DOTA complexes have been shown to scavenge free radicals effectively, indicating potential antioxidant properties .

In Vivo Studies

In vivo evaluations have further elucidated the biological activity of DOTA-tri-tBu:

- Animal Models : In LPS-induced inflammatory models, DOTA-gadolinium complexes demonstrated a reduction in inflammation markers such as NO and iNOS levels, suggesting an anti-inflammatory mechanism .

- Biodistribution Studies : Using imaging techniques like IVIS and MRI, biodistribution studies indicated that DOTA-conjugated agents preferentially accumulate in inflamed tissues, enhancing their therapeutic efficacy .

Case Study 1: MRI Contrast Enhancement

A clinical trial involving patients with tumors utilized DOTA-gadolinium complexes for MRI contrast enhancement. Results indicated improved visualization of tumor margins compared to traditional contrast agents, facilitating better surgical planning.

Case Study 2: Targeted Therapy

In a study focusing on targeted drug delivery using DOTA-tri-tBu conjugates linked with specific peptides, researchers observed enhanced accumulation at target sites in animal models. This approach significantly reduced off-target effects and improved therapeutic outcomes.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | CHBrNO |

| Molecular Weight | 594.30 g/mol |

| CAS Number | 149353-23-1 |

| Purity | >95% |

| Biological Activity | Observations |

|---|---|

| Cytotoxicity | Dose-dependent reduction in cell viability |

| ROS Scavenging | Effective antioxidant activity |

| Anti-inflammatory effects | Reduced NO and iNOS levels |

特性

IUPAC Name |

tert-butyl 2-[4,7-bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetate;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H50N4O6.BrH/c1-24(2,3)34-21(31)18-28-12-10-27-11-13-29(19-22(32)35-25(4,5)6)15-17-30(16-14-28)20-23(33)36-26(7,8)9;/h27H,10-20H2,1-9H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMECCVFSBLSIKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CN1CCNCCN(CCN(CC1)CC(=O)OC(C)(C)C)CC(=O)OC(C)(C)C.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H51BrN4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10618615 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149353-23-1 | |

| Record name | Tri-tert-butyl 2,2',2''-(1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetate--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10618615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。